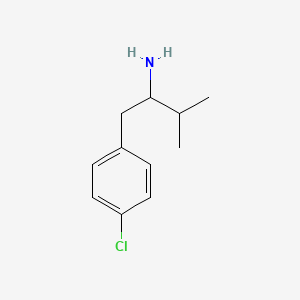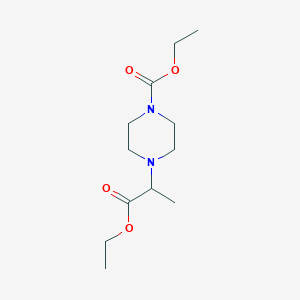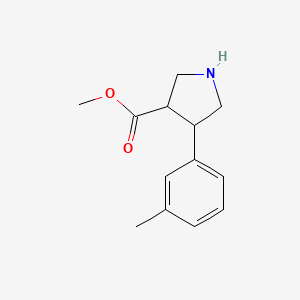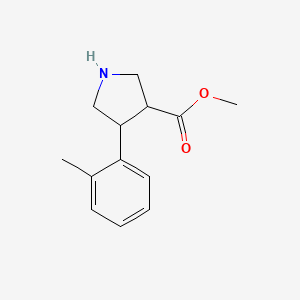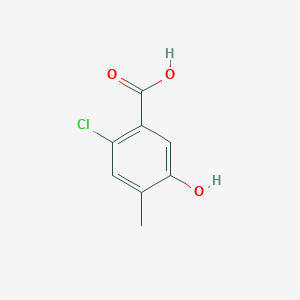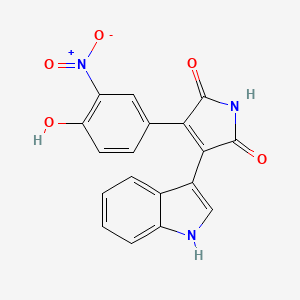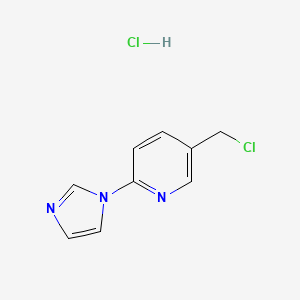
5-(クロロメチル)-2-(1H-イミダゾール-1-イル)ピリジン塩酸塩
概要
説明
5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloromethyl and imidazole groups makes it a versatile intermediate for further chemical modifications.
科学的研究の応用
5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
Imidazole rings, such as the one present in this compound, are found in many biologically active molecules. They can interact with various enzymes and receptors in the body, but without specific studies, it’s hard to predict the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with imidazole rings can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound would affect. Imidazole-containing compounds are often involved in pathways related to cell signaling, metabolism, and dna synthesis .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Imidazole compounds can be metabolized in the liver and excreted in the urine, but the specifics would depend on the rest of the molecule .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. It could potentially influence cell growth, metabolism, or other cellular processes .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its ability to reach its targets, and its interactions with those targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride typically involves the chloromethylation of 2-(1H-imidazol-1-yl)pyridine. One common method includes the reaction of 2-(1H-imidazol-1-yl)pyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the pyridine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
化学反応の分析
Types of Reactions
5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Cyclization: Catalysts such as palladium or copper salts may be employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a 5-(aminomethyl)-2-(1H-imidazol-1-yl)pyridine derivative.
類似化合物との比較
Similar Compounds
2-(1H-imidazol-1-yl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(bromomethyl)-2-(1H-imidazol-1-yl)pyridine: Similar in structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and selectivity in chemical reactions.
2-(1H-imidazol-1-yl)-5-methylpyridine: Contains a methyl group instead of a chloromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
The presence of both the chloromethyl and imidazole groups in 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride makes it a unique and versatile compound. The chloromethyl group provides a reactive site for further chemical modifications, while the imidazole ring offers potential for interactions with biological targets. This combination of features makes the compound particularly valuable in various fields of research and industry.
特性
IUPAC Name |
5-(chloromethyl)-2-imidazol-1-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13;/h1-4,6-7H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHZWNDOHBEKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)N2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1487541.png)
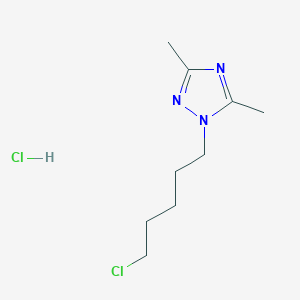

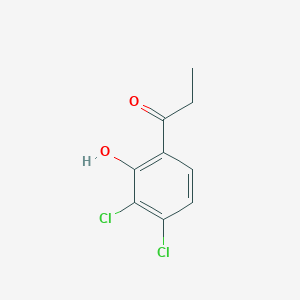


![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)
